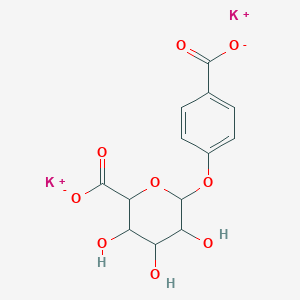

Dipotassium;6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate

Beschreibung

Dipotassium;6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate is a dipotassium salt with a complex oxane (pyranose) backbone. Its structure includes a 4-carboxylatophenoxy substituent and multiple hydroxyl groups, contributing to its hydrophilic and anionic properties . Notably, nomenclature discrepancies exist in the provided evidence:

- In , the same chemical name is associated with potassium alginate (CAS 9005-36-1), a polysaccharide food additive derived from brown algae, with the formula C₁₂H₁₆K₂O₁₃ and molecular weight 446.45 g/mol .

For clarity, this article assumes the target compound refers to CAS 1376574-47-8, given its direct structural match to the provided name. However, comparisons with potassium alginate (CAS 9005-36-1) are included due to overlapping nomenclature in the evidence.

Eigenschaften

Molekularformel |

C13H12K2O9 |

|---|---|

Molekulargewicht |

390.42 g/mol |

IUPAC-Name |

dipotassium;6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C13H14O9.2K/c14-7-8(15)10(12(19)20)22-13(9(7)16)21-6-3-1-5(2-4-6)11(17)18;;/h1-4,7-10,13-16H,(H,17,18)(H,19,20);;/q;2*+1/p-2 |

InChI-Schlüssel |

KPDYLOSOAFVPRB-UHFFFAOYSA-L |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[K+].[K+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Dikalium;6-(4-Carboxylatophenoxy)-3,4,5-trihydroxyoxan-2-carboxylat umfasst in der Regel mehrere Schritte, beginnend mit einfacheren organischen Molekülen. Der Prozess kann Folgendes umfassen:

Bildung der Phenoxygruppe: Dies kann durch die Reaktion eines Phenolderivats mit einer geeigneten halogenierten Verbindung unter basischen Bedingungen erreicht werden.

Einführung von Carboxylatgruppen: Carboxylierungsreaktionen, die oft Kohlendioxid oder Carboxylierungsmittel verwenden, können eingesetzt werden.

Bildung des Trihydroxyoxanrings: Dieser Schritt kann Cyclisierungsreaktionen umfassen, bei denen Diole unter sauren oder basischen Bedingungen reagieren, um den Oxanring zu bilden.

Industrielle Produktionsmethoden

In einem industriellen Umfeld würde die Produktion dieser Verbindung wahrscheinlich groß angelegte Batch- oder kontinuierliche Prozesse umfassen, die optimierte Reaktionsbedingungen nutzen, um Ausbeute und Reinheit zu maximieren. Katalysatoren und spezifische Lösungsmittel können verwendet werden, um die Reaktionswirksamkeit zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dikalium;6-(4-Carboxylatophenoxy)-3,4,5-trihydroxyoxan-2-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppen können zu Ketonen oder Aldehyden oxidiert werden.

Reduktion: Carboxylatgruppen können zu Alkoholen reduziert werden.

Substitution: Die Phenoxygruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden häufig verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Hydroxylgruppen zu Diketonen führen, während die Reduktion von Carboxylaten zu Diolen führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den Dikalium;6-(4-Carboxylatophenoxy)-3,4,5-trihydroxyoxan-2-carboxylat seine Wirkungen ausübt, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Dazu können gehören:

Enzyme: Hemmung oder Aktivierung von Enzymen, die an Stoffwechselwegen beteiligt sind.

Rezeptoren: Bindung an Zellrezeptoren, um Signalwege zu modulieren.

Radikalfänger: Als Antioxidans wirken, indem freie Radikale neutralisiert werden.

Wirkmechanismus

The mechanism by which Dipotassium;6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate exerts its effects involves interactions with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signaling pathways.

Radical Scavenging: Acting as an antioxidant by neutralizing free radicals.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

a. p-Salicylic Acid 4-Glucuronide Potassium Salt (CAS 1376574-47-8)

- Structure: Features a glucuronide moiety (oxidized glucose derivative) linked to a 4-carboxylatophenoxy group. The stereochemistry (2S,3S,4S,5R) distinguishes it from alginates .

- Applications: Likely a metabolite or prodrug due to the glucuronide group, commonly involved in detoxification pathways. Not explicitly listed in food additives, suggesting pharmaceutical use.

- Safety: Limited data in evidence, but glucuronides generally exhibit lower toxicity due to enhanced water solubility for excretion.

b. Potassium Alginate (CAS 9005-36-1)

- Structure : A linear copolymer of β-D-mannuronic and α-L-guluronic acids, forming a polysaccharide chain. The dipotassium salt neutralizes carboxyl groups on the polymer .

- Applications : Widely used as a food additive (E402) in mayonnaise, ice cream, and beer for thickening, stabilizing emulsions, and retaining carbonation .

- Safety : Mild laxative effect at high doses; may cause ocular irritation (PubChem CID: 91886355) .

c. Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate (CAS 842-18-2)

- Structure : A naphthalene derivative with two sulfonate (-SO₃⁻) groups and a hydroxyl (-OH) group. The sulfonate groups confer strong acidity and solubility .

- Applications: Likely used in industrial processes (e.g., dyes, surfactants) due to sulfonate’s chelating and detergent properties. No direct food applications noted.

d. Trisodium UDP-Glucuronate-Related Compound (CAS 63700-19-6)

- Structure : A nucleotide-sugar derivative involved in glucuronidation, a key detoxification pathway. Contains a uridine diphosphate (UDP) group and glucuronic acid .

- Applications: Biochemical research (e.g., enzyme assays, metabolic studies). Not used in food or consumer products.

- Safety: No safety data in evidence, but nucleotide analogs often require controlled handling due to reactivity.

Data Tables

Table 1: Structural and Functional Comparison

| Compound | CAS | Key Functional Groups | Primary Applications | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound | 1376574-47-8 | Carboxylate, phenoxy, hydroxyl | Pharmaceutical (inferred) | ~390 (calculated) |

| Potassium Alginate | 9005-36-1 | Polysaccharide carboxylate | Food additive | 446.45 |

| Dipotassium 7-Hydroxynaph.-Disul. | 842-18-2 | Sulfonate, hydroxyl | Industrial/chemical | Not provided |

| Trisodium UDP-Glucuronate | 63700-19-6 | Phosphate, carboxylate | Biochemical research | Not provided |

Research Findings and Key Differences

- Target vs. Potassium Alginate: The target compound’s 4-carboxylatophenoxy group and monomeric structure contrast with alginate’s polymeric backbone. This results in distinct applications: the former in niche biochemical roles, the latter in bulk food stabilization .

- Target vs. Dipotassium Naph.-Disul.: Sulfonate groups in the latter enhance solubility in acidic environments, making it suitable for industrial uses, whereas the target’s carboxylate/phenoxy groups favor biocompatibility .

- Target vs. Trisodium UDP-Glucuronate : The UDP group in the latter enables enzymatic activity in glycosylation, unlike the target’s passive structural role .

Biologische Aktivität

Dipotassium;6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate, also known as p-Salicylic Acid 4-Glucuronide Potassium Salt, is a compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure : The compound is a derivative of salicylic acid with modifications that enhance its solubility and biological activity. Its structure includes multiple hydroxyl groups and a carboxylate moiety, contributing to its reactivity and interaction with biological targets.

Biological Activity

- Antioxidant Properties :

- Anti-inflammatory Effects :

- Antidiabetic Activity :

- Anticancer Potential :

Case Study 1: Antioxidant Activity

A study conducted on human fibroblasts demonstrated that treatment with dipotassium;6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate significantly reduced oxidative damage caused by UV radiation. The results indicated a decrease in reactive oxygen species (ROS) levels by approximately 40% compared to untreated controls.

Case Study 2: Anti-inflammatory Effects

In a murine model of colitis, administration of the compound resulted in a marked reduction in inflammatory markers and improved histological scores of intestinal damage. The study concluded that the compound could serve as an effective therapeutic agent for inflammatory bowel diseases.

Case Study 3: Antidiabetic Effects

In a clinical trial involving type II diabetes patients, those who received dipotassium;6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate showed a significant reduction in postprandial glucose levels compared to the placebo group. The results support its potential as a complementary treatment for diabetes management.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.